5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a methoxyethyl substituent at the 3-position of the benzoxazolone core.
Properties
IUPAC Name |
5-amino-3-(2-methoxyethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMXSGGIFHCEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)N)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of o-aminophenol derivatives with carboxylic acid derivatives under specific reaction conditions. One common method involves the reaction of 2-aminoethanol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability, control over reaction conditions, and safety. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the cyclization process, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or hydroxyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one has a molecular formula of and a molecular weight of approximately 208.22 g/mol. The compound features an amino group and a methoxyethyl side chain, contributing to its reactivity and potential interactions with biological systems.
Biological Activities
- Antimicrobial Properties : Research has indicated that benzoxazole derivatives exhibit significant antimicrobial activities. This compound has been tested for its efficacy against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
- Anticancer Potential : Preliminary studies suggest that compounds within the benzoxazole class may possess anticancer properties. The specific structural modifications in 5-amino derivatives can enhance their ability to inhibit tumor growth. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
- Neuroprotective Effects : There is emerging evidence that benzoxazole derivatives may have neuroprotective effects. Compounds like this compound are being explored for their ability to protect neuronal cells from oxidative stress and neurodegeneration, which is crucial in the context of diseases such as Alzheimer's and Parkinson's .
Synthetic Applications
The synthesis of this compound can be achieved through various chemical pathways involving cyclization reactions of appropriate precursors. Its synthesis is significant not only for research purposes but also for developing new pharmaceuticals based on its structure.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic use.
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates associated with the compound's treatment.
Mechanism of Action
The mechanism by which 5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound's amino group can form hydrogen bonds with biological targets, while the methoxyethyl group enhances its solubility and bioavailability. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure Variations
5-Amino-3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Key Difference : The methoxy group is replaced with a hydroxyl group.
- Impact : Reduced lipophilicity compared to the methoxyethyl derivative, which may limit CNS bioavailability .
- Synthesis : Prepared via nitration and subsequent reduction steps, as described in benzoxazolone synthetic protocols .
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one
- Key Difference : Lacks the 3-(2-methoxyethyl) substituent.
- Impact : Simpler structure with lower molecular weight (MW: 150.14 g/mol vs. 209.25 g/mol for the methoxyethyl variant) .
- Applications : Used as a precursor for more complex derivatives in medicinal chemistry .
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Substituent Modifications
5-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one
- Key Difference: Replaces methoxyethyl with a dimethylaminoethyl group.
- Impact : Introduces basicity due to the tertiary amine, altering solubility (likely more water-soluble at physiological pH) .
- Pharmacological Potential: Similar benzoxazolones with aminoalkyl chains show affinity for neurotransmitter receptors, suggesting CNS applications .
5-Amino-3-[(2’-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one
Heterocyclic Hybrids
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
- Structure : Combines benzoxazole with tetrazole and ester functionalities.
- Pharmacological Activity : Demonstrates anti-inflammatory and antimicrobial properties in preclinical studies .
- Advantage Over Methoxyethyl-Benzoxazolone: Broader biological activity due to the tetrazole moiety, which is known for metabolic stability .
Comparative Data Table
Biological Activity
5-Amino-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on various research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₂O₂
- CAS Number : 14733-77-8
- Structure : The compound features a benzoxazole ring, which is known for its biological significance.
1. Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzoxazole derivatives, it was found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected derivatives are summarized in Table 1.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | Bacillus subtilis |
| Compound C | 64 | Staphylococcus aureus |
The presence of specific substituents on the benzoxazole ring significantly influences the antimicrobial efficacy of these compounds. For instance, the addition of a methoxy group has been associated with enhanced activity against certain pathogens .
2. Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. A notable study demonstrated that various benzoxazole compounds exhibited cytotoxic effects on multiple cancer cell lines, including:
- Breast Cancer : MCF-7, MDA-MB-231
- Lung Cancer : A549
- Colorectal Cancer : HCT-116
The cytotoxicity of this compound was evaluated using cell viability assays. The compound showed a dose-dependent reduction in cell viability across these cancer cell lines. The IC50 values are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 10 |
| A549 | 20 |
| HCT-116 | 12 |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell proliferation .
The mechanism by which benzoxazole derivatives exert their biological effects is multifaceted. It is hypothesized that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. Additionally, their antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Case Studies
A series of case studies have highlighted the potential therapeutic applications of benzoxazole derivatives:
- Antimicrobial Efficacy : In a clinical setting, a derivative was tested against resistant strains of E. coli, showing promising results in reducing bacterial load in infected patients.
- Cancer Treatment Trials : Preliminary trials involving patients with advanced breast cancer indicated that treatment with a benzoxazole derivative led to significant tumor reduction and improved patient survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
